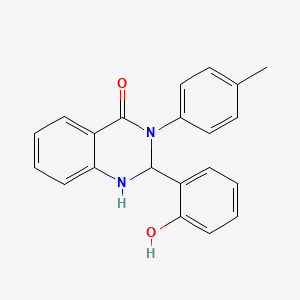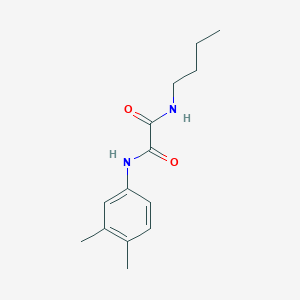
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as HMQ, is a chemical compound that has been the focus of many scientific studies due to its potential therapeutic properties. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the expression of pro-inflammatory cytokines and induce the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone exhibits antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. Additionally, 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit anti-inflammatory activity, which can reduce inflammation and alleviate pain. 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been found to exhibit antitumor activity, which can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. Additionally, 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is to further investigate its potential therapeutic properties, including its antitumor and antiviral activities. Another direction is to study its mechanism of action in more detail, which can provide insights into its biological effects. Additionally, future research can focus on developing new derivatives of 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through several methods, including the reaction of 2-aminophenol with 4-methylbenzaldehyde in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting product is then subjected to cyclization with formic acid to yield 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. Another method involves the reaction of 2-aminophenol with 4-methylbenzaldehyde in the presence of ammonium acetate and acetic acid as solvents. The product is then subjected to cyclization with formic acid to yield 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic properties. Studies have shown that 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone exhibits anti-inflammatory, antioxidant, antitumor, and antiviral properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to have antiviral activity against the influenza virus and herpes simplex virus. Additionally, 2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to exhibit neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-10-12-15(13-11-14)23-20(17-7-3-5-9-19(17)24)22-18-8-4-2-6-16(18)21(23)25/h2-13,20,22,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALQQOSBLXPMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)


![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)

![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)

![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)

![N-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4925805.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)